DHODH Inhibitory Potency: 10 nM Ki Demonstrates 4-Fold Improvement Over 3-Hydroxy Analog
2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline inhibits human dihydroorotate dehydrogenase (DHODH) with a Ki of 10 nM, measured via inhibition of orotate formation from radiolabelled dihydroorotate using partially purified DHODase from human liver [1]. In the same assay system, the 3-hydroxy analog (2-Biphenyl-4-yl-6-fluoro-3-hydroxy-quinoline-4-carboxylic acid) exhibits a Ki of 40 nM [2]. This represents a 4-fold greater potency for the target compound.
| Evidence Dimension | DHODH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | 2-Biphenyl-4-yl-6-fluoro-3-hydroxy-quinoline-4-carboxylic acid: 40 nM |
| Quantified Difference | 4-fold lower Ki (higher potency) |
| Conditions | Partially purified DHODase isolated from human liver; radiolabelled dihydroorotate substrate |
Why This Matters
The 4-fold potency difference directly impacts the effective concentration required for cellular and in vivo studies, making this compound a more efficient tool for DHODH inhibition at lower concentrations.
- [1] BindingDB BDBM50284861. 2-Biphenyl-4-yl-6-fluoro-quinoline-4-carboxylic acid::CHEMBL39162. Ki: 10 nM. View Source
- [2] BindingDB BDBM50201921. 2-Biphenyl-4-yl-6-fluoro-3-hydroxy-quinoline-4-carboxylic acid::CHEMBL41719. Ki: 40 nM. View Source
